molecular formula C19H15NO B12850002 2-Methoxy-9-phenyl-9H-carbazole

2-Methoxy-9-phenyl-9H-carbazole

Cat. No.: B12850002
M. Wt: 273.3 g/mol
InChI Key: WJWUCWGMYCKNJT-UHFFFAOYSA-N
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Description

2-Methoxy-9-phenyl-9H-carbazole is an organic compound with the molecular formula C19H15NO. It belongs to the carbazole family, which is known for its aromatic heterocyclic structure. This compound is characterized by the presence of a methoxy group at the 2-position and a phenyl group at the 9-position of the carbazole core. Carbazoles are notable for their stability and electronic properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-9-phenyl-9H-carbazole typically involves the cyclization of appropriate precursors. One common method is the palladium-catalyzed amination and subsequent cyclization of 2-iodoanisole and 9-phenylcarbazole. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-9-phenyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Methoxy-9-phenyl-9H-carbazole involves its interaction with various molecular targets. Its aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, it can interact with enzymes and receptors, modulating their activity. The methoxy and phenyl groups contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-9-phenyl-9H-carbazole is unique due to the combined presence of the methoxy and phenyl groups, which enhance its electronic properties and stability. This makes it particularly valuable in electronic and optoelectronic applications compared to its analogs .

Properties

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

2-methoxy-9-phenylcarbazole

InChI

InChI=1S/C19H15NO/c1-21-15-11-12-17-16-9-5-6-10-18(16)20(19(17)13-15)14-7-3-2-4-8-14/h2-13H,1H3

InChI Key

WJWUCWGMYCKNJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC=CC=C3N2C4=CC=CC=C4

Origin of Product

United States

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